5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
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Overview
Description
MAM2201 N-pentanoic acid metabolite-d5 is a deuterated form of the metabolite of MAM2201, a synthetic cannabinoid. This compound is primarily used as an internal standard for the quantification of MAM2201 N-pentanoic acid metabolite by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms are incorporated at specific positions to distinguish it from the non-deuterated form during analytical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Deuteration: Deuterium atoms are introduced at the 2, 4, 5, 6, and 7 positions of the indole ring.
Coupling Reaction: The deuterated indole is then coupled with a naphthoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of MAM2201 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated indole core.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MAM2201 N-pentanoic acid metabolite-d5 has several scientific research applications, including:
Forensic Chemistry: Used as an internal standard in forensic analysis to quantify MAM2201 N-pentanoic acid metabolite in biological samples.
Toxicology: Employed in toxicological studies to understand the metabolism and effects of synthetic cannabinoids.
Analytical Chemistry: Utilized in analytical methods such as GC-MS and LC-MS for accurate quantification and identification.
Pharmacokinetics: Helps in studying the pharmacokinetics of synthetic cannabinoids by tracking the metabolite in biological systems.
Mechanism of Action
The mechanism of action of MAM2201 N-pentanoic acid metabolite-d5 is primarily related to its role as an internal standard. It does not exert biological effects but serves as a reference compound in analytical procedures. The deuterium atoms in the molecule allow for differentiation from the non-deuterated form, enabling accurate quantification and analysis .
Comparison with Similar Compounds
Similar Compounds
AM2201 N-pentanoic acid metabolite-d5: Another deuterated metabolite of a synthetic cannabinoid, used for similar analytical purposes.
JWH 122 N-pentanoic acid metabolite-d5: A deuterated metabolite of JWH 122, also used as an internal standard in analytical chemistry.
Uniqueness
MAM2201 N-pentanoic acid metabolite-d5 is unique due to its specific deuteration pattern, which provides distinct mass spectrometric properties. This allows for precise quantification and differentiation from other metabolites and compounds in complex biological matrices .
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D |
InChI Key |
CXHVTSVFMMQERU-CGSQFYLRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
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